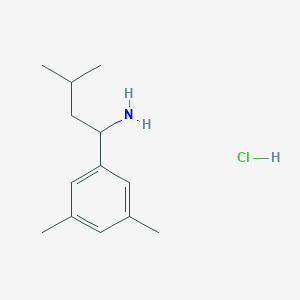
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with a complex structure, characterized by the presence of a dimethylphenyl group and a methylbutan-1-amine moiety
Métodos De Preparación
The synthesis of 1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,5-dimethylbenzyl chloride with 3-methylbutan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations to improve yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics.
Comparación Con Compuestos Similares
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-2-methylbutan-1-amine hydrochloride: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylphenyl)-3-ethylbutan-1-amine hydrochloride: The presence of an ethyl group instead of a methyl group can result in different reactivity and applications.
1-(3,5-Dimethylphenyl)-3-methylpentan-1-amine hydrochloride: The longer carbon chain in this compound may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H22ClN |
|---|---|
Peso molecular |
227.77 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H |
Clave InChI |
OVWBWXOLMYFURS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















